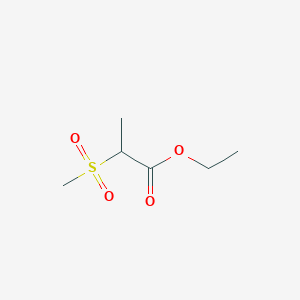

Ethyl 2-(methylsulfonyl)propanoate

Übersicht

Beschreibung

Ethyl 2-(methylsulfonyl)propanoate is a chemical compound that is part of a broader class of sulfone-containing esters. These compounds are characterized by the presence of a sulfonyl group attached to an ethyl ester moiety. The sulfonyl group is a functional group with the structure -SO2-, where sulfur is double-bonded to two oxygen atoms. The ethyl ester component is derived from propanoic acid, indicating that the compound has a three-carbon backbone with an ester functional group at one end.

Synthesis Analysis

The synthesis of sulfone-containing esters, such as ethyl 2-(methylsulfonyl)propanoate, can be achieved through various methods. For instance, the preparation of related (methylsulfonyl)methanesulfonates has been described using sulfene intermediates . Another synthesis route involves the reaction of tert-butylsulfonamide with thionyl chloride and ethyl glyoxylate to produce (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester . These methods highlight the versatility in synthesizing sulfone-containing esters through the use of different starting materials and reagents.

Molecular Structure Analysis

The molecular structure of sulfone-containing compounds can be complex and diverse. For example, the crystal structure of a related compound, (S)-ethyl-2(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate, was determined by single-crystal X-ray diffraction analysis, revealing intermolecular hydrogen bonds that contribute to the stability of the crystal structure . Although not directly related to ethyl 2-(methylsulfonyl)propanoate, this study provides insight into the potential molecular interactions and geometries that sulfone-containing esters can exhibit.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone-containing esters are influenced by their molecular structure. For instance, the determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by high-performance liquid chromatography with ultraviolet detection indicates that these compounds have specific absorption characteristics and can be quantified using chromatographic techniques . Moreover, the stability of these esters under various conditions, such as acid-mediated sulfonylation or hydrolysis , is an important aspect of their chemical properties.

Wissenschaftliche Forschungsanwendungen

Selective Hydrolysis of Methanesulfonate Esters

The study by Chan, Cox, and Sinclair (2008) investigates the hydrolysis of methanesulfonate esters, including compounds similar to Ethyl 2-(methylsulfonyl)propanoate. This research is significant for the selective removal of esters in pharmaceutical synthesis, demonstrating that pH manipulation can differentiate between ester types, aiding in purification processes (Chan, Cox, & Sinclair, 2008).Phosphorylating Agent in Chemical Synthesis

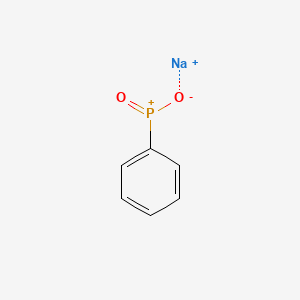

Beld et al. (1984) describe the application of the 2-(methylsulfonyl)ethyl group as a stable protecting group in phosphoric acid monoesters, making it a valuable agent in chemical synthesis. This work highlights the group's stability and functionality as a protecting group in various chemical contexts (Beld et al., 1984).Biocatalysis in Drug Metabolism

Zmijewski et al. (2006) discuss the application of biocatalysis in drug metabolism, specifically referencing a compound structurally related to Ethyl 2-(methylsulfonyl)propanoate. Their research demonstrates the production of mammalian metabolites of a drug using microbial-based biocatalytic systems, emphasizing the role of such compounds in aiding the study of drug metabolism (Zmijewski et al., 2006).Antineoplastic Activity in Medicinal Chemistry

Shealy, Krauth, and Laster (1984) explore the antineoplastic activity of various methanesulfonate esters, similar to Ethyl 2-(methylsulfonyl)propanoate, demonstrating their potential in treating leukemia. This research contributes to the understanding of the therapeutic potential of such compounds in oncology (Shealy, Krauth, & Laster, 1984).Synthesis of Novel AHAS Inhibitors

Research by Shang et al. (2011) on the synthesis of novel AHAS (acetohydroxyacid synthase) inhibitors involves compounds structurally related to Ethyl 2-(methylsulfonyl)propanoate. This study contributes to the development of new herbicides and agricultural chemicals (Shang et al., 2011).- compounds and their interaction with metal ions like Copper(II) and Cobalt(II). This research provides insights into the potential use of these compounds in creating metal-organic frameworks or catalysts (Maksimov et al., 2020).

High-Performance Liquid Chromatography (HPLC) Applications

Davadra et al. (2011) focus on using reverse phase HPLC for separating stereo isomers of a compound structurally related to Ethyl 2-(methylsulfonyl)propanoate. This study is significant in the field of analytical chemistry, particularly in the purification and analysis of complex organic compounds (Davadra et al., 2011).Synthesis of Biofuels

Metcalfe et al. (2007) explore the combustion chemistry of esters, including ethyl esters similar to Ethyl 2-(methylsulfonyl)propanoate, in their study on biofuel production. This research enhances our understanding of how such compounds can be used as renewable energy sources (Metcalfe et al., 2007).

Safety And Hazards

Ethyl 2-(methylsulfonyl)propanoate is labeled with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing its mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

ethyl 2-methylsulfonylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c1-4-10-6(7)5(2)11(3,8)9/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYLGLYBQFEJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441005 | |

| Record name | ETHYL 2-(METHYLSULFONYL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(methylsulfonyl)propanoate | |

CAS RN |

73017-82-0 | |

| Record name | Propanoic acid, 2-(methylsulfonyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73017-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 2-(METHYLSULFONYL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

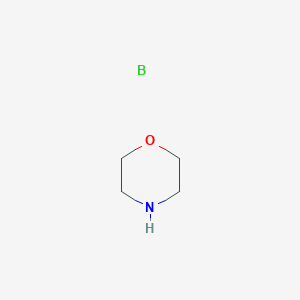

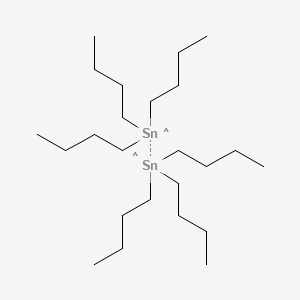

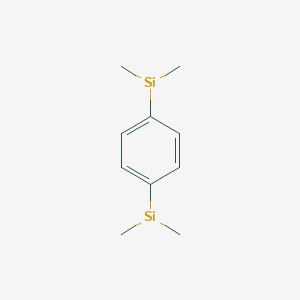

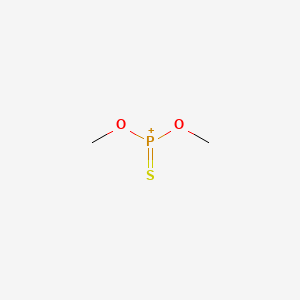

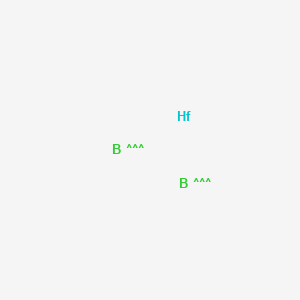

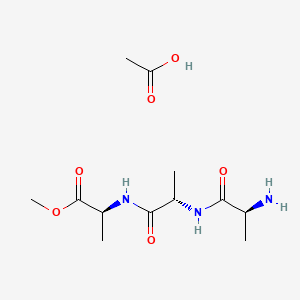

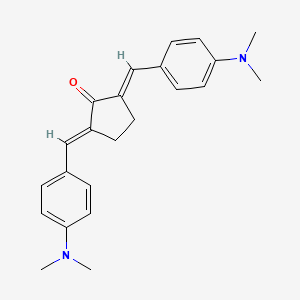

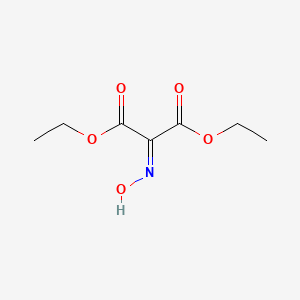

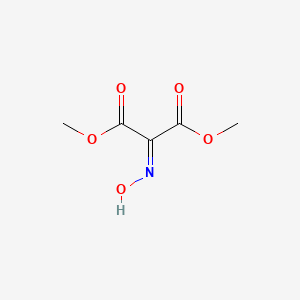

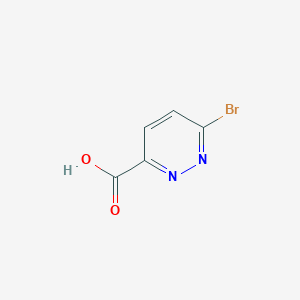

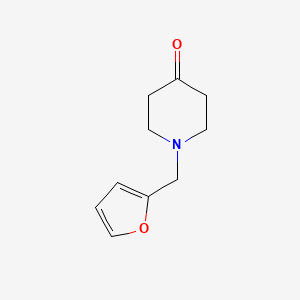

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.